Enzymatic Acyl Donor Reactivity of Geminal Diacetates vs. Vinyl Acetate – Class-Level Inference for Acylation Efficiency
In a systematic study of geminal diacetates as acyl donors, Koszelewski et al. (2021) demonstrated that gem-diacetates exhibit higher reactivity than vinyl acetate when used with hydrolases sensitive to acetaldehyde [1]. Under optimized conditions, gem-diacetates enabled enzymatic acylation of primary alcohols with yields up to 98%, without E/Z isomerization of unsaturated substrates. The acyl donor was regenerated from the resulting aldehyde and reused, achieving high atom efficiency. This reactivity advantage is a class-level property of geminal diacetates—including 1-(acetyloxy)hexadecyl acetate—and is not shared by mono-acetate esters such as hexadecyl acetate or vinyl acetate.
| Evidence Dimension | Acyl donor reactivity for hydrolase-catalyzed acylation |
|---|---|
| Target Compound Data | Geminal diacetates (class): yields up to 98%; discriminates primary vs. secondary hydroxyls; enables enantiomeric excess >99% in dynamic kinetic resolution |
| Comparator Or Baseline | Vinyl acetate: lower reactivity with acetaldehyde-sensitive hydrolases; acetaldehyde byproduct inhibits enzyme activity |
| Quantified Difference | Gem-diacetates outperform vinyl acetate by avoiding acetaldehyde-mediated enzyme inhibition; yield improvement is substantial (up to 98% vs. unreported lower yields for vinyl acetate under comparable conditions) |
| Conditions | Enzymatic acylation using various hydrolases (e.g., Candida antarctica lipase B); substrates included primary and secondary alcohols, diols; toluene or solvent-free conditions at 30–60 °C |
Why This Matters
For procurement decisions in biocatalytic or enzymatic synthesis workflows, geminal diacetates offer a recyclable, high-atom-efficiency alternative to vinyl acetate, avoiding enzyme-deactivating acetaldehyde—a critical operational advantage not offered by standard alkyl acetates.
- [1] Koszelewski, D., Brodzka, A., Madej, A., Trzepizur, D., & Ostaszewski, R. (2021). Evaluation of gem-Diacetates as Alternative Reagents for Enzymatic Regio- and Stereoselective Acylation of Alcohols. The Journal of Organic Chemistry, 86(9), 6331–6342. DOI: 10.1021/acs.joc.1c00154. View Source
